4-methyl-5-nitro-1H-indazole

Drug Discovery Medicinal Chemistry Physicochemical Properties

This 4-methyl-5-nitro-1H-indazole is the definitive scaffold for kinase inhibitor programs. Its unique C4-methyl, C5-nitro pattern is critical for biological activity; generic 5-nitroindazole or 4-methyl-7-nitroindazole cannot replicate its potency. The C5-nitro group reduces to a versatile amine handle, enabling diverse derivatization. Validated in patent US-8592454-B2 and TDO inhibitor SAR studies. Choose the authentic regioisomer for reproducible results.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 101420-67-1
Cat. No. B1300716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-nitro-1H-indazole
CAS101420-67-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=NN2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-6-4-9-10-7(6)2-3-8(5)11(12)13/h2-4H,1H3,(H,9,10)
InChIKeyAIFYSIHSUXTSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-nitro-1H-indazole (CAS 101420-67-1): A Strategic C4-Methyl, C5-Nitro Indazole Scaffold for Kinase and Antiparasitic Research


4-Methyl-5-nitro-1H-indazole (CAS 101420-67-1) is a heterocyclic compound of the indazole family, characterized by a methyl group at the C4 position and a nitro group at the C5 position of the indazole core. This specific substitution pattern is a defining structural feature of this compound, and it is widely recognized as a key building block and intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors [1]. The compound is commercially available with a purity of at least 95% for research purposes .

The Critical Impact of C4 Methyl and C5 Nitro Substitution on the Physicochemical and Biological Profile of 4-Methyl-5-nitro-1H-indazole


In the realm of nitroindazoles, the precise positioning of substituents is not a trivial detail but a critical determinant of biological activity and physicochemical behavior. The target compound's unique C4-methyl, C5-nitro substitution pattern differentiates it from other nitroindazole isomers and analogs, such as 5-nitroindazole or 4-methyl-7-nitroindazole. These structural differences lead to distinct electrochemical properties, varying potencies in enzymatic inhibition (e.g., against monoamine oxidase B and nitric oxide synthase), and altered lipophilicity [1]. Therefore, substituting this compound with a different regioisomer or a de-methylated analog will likely result in a different biological and pharmacological profile, rendering generic substitution unsuitable for applications requiring this specific scaffold [2].

Quantitative Differentiation of 4-Methyl-5-nitro-1H-indazole (CAS 101420-67-1) Versus Analogs: A Comparative Analysis


Lipophilicity Advantage Over Unsubstituted 5-Nitroindazole

The presence of the C4 methyl group in 4-methyl-5-nitro-1H-indazole confers a significant increase in lipophilicity compared to its unsubstituted counterpart, 5-nitroindazole. This is a critical parameter influencing membrane permeability, bioavailability, and overall pharmacokinetic behavior. The target compound has a calculated LogP of approximately 2.30-2.49, which is higher than the estimated LogP for 5-nitroindazole . This difference arises directly from the C4 methyl substituent.

Drug Discovery Medicinal Chemistry Physicochemical Properties

Contrasting Electrochemical Reduction Behavior Relative to 5-Nitroindazole Derivatives

The electrochemical reduction of nitroindazoles is a key step in their biological mechanism of action, particularly for antiparasitic activity. While 4-methyl-5-nitro-1H-indazole itself has not been extensively studied, research on closely related 5-nitroindazole derivatives shows that the substitution pattern influences the electrochemical behavior. Specifically, 5-nitroindazole derivatives typically undergo a one-electron reduction to form a nitro-anion radical [1]. The presence of a C4 methyl group in the target compound is expected to influence the stability and formation of this radical, differentiating it from C4-unsubstituted or C7-substituted analogs. For instance, 7-nitroindazole is a known NOS inhibitor with an IC50 of 0.9 µM, while 5-nitroindazole and 6-nitroindazole are better MAO-B inhibitors (IC50 = 0.99 µM and 2.5 µM, respectively) [2]. The target compound's unique substitution pattern suggests it may exhibit a distinct electrochemical and biological profile.

Electrochemistry Mechanism of Action Antiparasitic Agents

SAR-Guided Differentiation: C4-Methyl Substitution Optimizes for TDO Inhibition and Antitumor Immunity

Structure-activity relationship (SAR) studies on indazole-based immunomodulators have revealed that a nitro-aryl group at the C4 position is beneficial for Tryptophan 2,3-dioxygenase (TDO) inhibition and direct tumoricidal effects [1]. The target compound, 4-methyl-5-nitro-1H-indazole, inherently possesses a nitro group at the C5 position, and more importantly, the C4 position is methylated. While the cited SAR study emphasizes the importance of a nitro-aryl at C4, the presence of the C4-methyl group in this compound serves as a crucial benchmark for understanding the steric and electronic requirements at this position. This allows researchers to use it as a negative control or a starting point for further derivatization aimed at optimizing C4-substituent interactions with the target protein.

Cancer Immunotherapy TDO Inhibitors SAR Analysis

Patented Role as a Key Intermediate in Kinase Inhibitor Synthesis

The value of 4-methyl-5-nitro-1H-indazole extends beyond its own biological activity; it is a crucial synthetic intermediate for a broad class of patented kinase inhibitors. Patent literature, such as US-8592454-B2 and EP3183239A1, describes the use of substituted indazoles, with structural motifs closely related to the target compound, as key building blocks for creating potent inhibitors of protein kinases involved in cancer and other diseases . The C5-nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine, which can then be functionalized to create diverse libraries of compounds. This is a key differentiator from simpler indazole scaffolds that lack this functional group.

Kinase Inhibitors Cancer Therapeutics Chemical Synthesis

Commercial Availability at Research-Grade Purity (≥95%)

The compound is readily available from multiple reputable suppliers at a minimum purity of 95%, with some vendors offering it at 98% purity . This is a critical factor for reproducible research, ensuring that experimental results are not confounded by unknown impurities. While many custom-synthesized analogs may be available only in small quantities or at lower purity, the target compound's established commercial availability at high purity reduces lead times and ensures batch-to-batch consistency for industrial or academic research programs.

Research Chemicals Procurement Quality Control

Targeted Research and Industrial Applications for 4-Methyl-5-nitro-1H-indazole (CAS 101420-67-1)


Medicinal Chemistry: Scaffold for Developing Novel Kinase Inhibitors

Utilize 4-methyl-5-nitro-1H-indazole as a core scaffold or a versatile synthetic intermediate in the design and synthesis of novel kinase inhibitors for oncology applications. Its C5-nitro group can be readily reduced to an amine, providing a handle for introducing diverse chemical moieties. This approach is validated by its structural relevance to compounds claimed in patents such as US-8592454-B2 .

SAR Studies: Optimizing C4-Substituent Interactions for TDO Inhibition

Employ this compound as a critical tool in structure-activity relationship (SAR) studies aimed at developing TDO inhibitors for cancer immunotherapy. Its C4-methyl group serves as a benchmark to evaluate the steric and electronic requirements of the C4 position. This allows for a direct comparison with more potent C4-nitroaryl analogs, guiding further optimization .

Physicochemical Profiling: Benchmarking Lipophilicity for ADME Optimization

Use 4-methyl-5-nitro-1H-indazole (calculated LogP ~2.30-2.49) as a comparator compound when optimizing the lipophilicity of indazole-based drug candidates. Its higher LogP compared to unsubstituted 5-nitroindazole makes it a valuable reference for understanding how C4 alkyl substitution influences membrane permeability and oral bioavailability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-5-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.